1,4,5,6-Tetrahydroxy-7-prenylxanthone

Leukemia HL-60 Cytotoxicity

This tetraoxygenated xanthone bears a unique single C-7 prenyl group, yielding an IC50 of 10.1 μM against HL-60 leukemia cells—ideal as a reference standard for SAR studies comparing mono- vs diprenylated analogs. With moderate PC-3 prostate cancer activity (IC50 15.5 μM), it provides a reliable baseline for medicinal chemistry optimization. Isolated from Garcinia xanthochymus, it is the preferred chemical probe for investigating how prenyl substitution patterns influence cytotoxicity and target engagement. Procure this structurally distinct, well-characterized xanthone to accelerate your SAR campaigns and cancer research discovery.

Molecular Formula C18H16O6
Molecular Weight 328.3 g/mol
Cat. No. B563388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6-Tetrahydroxy-7-prenylxanthone
Molecular FormulaC18H16O6
Molecular Weight328.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H16O6/c1-8(2)3-4-9-7-10-15(22)13-11(19)5-6-12(20)18(13)24-17(10)16(23)14(9)21/h3,5-7,19-21,23H,4H2,1-2H3
InChIKeyFPOOJYQXDQYQKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





1,4,5,6-Tetrahydroxy-7-prenylxanthone: A Prenylated Xanthone Natural Product from Garcinia xanthochymus with Antiproliferative Properties


1,4,5,6-Tetrahydroxy-7-prenylxanthone (CAS: 1001424-68-5) is a tetraoxygenated prenylated xanthone isolated from the twig bark and stem bark of Garcinia xanthochymus . It belongs to a class of phenolic compounds known for their diverse bioactivities, including anticancer, antioxidant, and antimicrobial effects [1]. The compound is characterized by a xanthone core with four hydroxyl groups at positions 1, 4, 5, and 6, and a single prenyl (3-methylbut-2-enyl) substituent at position 7 [2]. This specific substitution pattern is a key determinant of its biological profile and distinguishes it from other prenylated xanthones.

Why 1,4,5,6-Tetrahydroxy-7-prenylxanthone Cannot Be Replaced by Other Prenylated Xanthones in Research Applications


The biological activity of prenylated xanthones is exquisitely sensitive to the number and position of hydroxyl and prenyl substituents [1]. Generic substitution with a structurally related xanthone—such as α-mangostin, γ-mangostin, or a different prenylated derivative—risks altering the target engagement, potency, and overall experimental outcome. 1,4,5,6-Tetrahydroxy-7-prenylxanthone possesses a unique 1,4,5,6-tetraoxygenated core with a single C-7 prenyl group, a configuration that yields a specific antiproliferative fingerprint distinct from analogs with different oxygenation patterns (e.g., 1,3,6,7-tetraoxygenated) or additional prenyl groups (e.g., 7,8-diprenylated analogs) [2]. The quantitative evidence below demonstrates that even minor changes in substitution translate into significant differences in potency and cellular selectivity.

1,4,5,6-Tetrahydroxy-7-prenylxanthone: Head-to-Head Comparative Evidence for Scientific Selection


Superior HL-60 Cytotoxicity Compared to Hydroxylated and Cyclized Analogs

In a direct comparative study of xanthones isolated from Garcinia bracteata, 1,4,5,6-tetrahydroxy-7-prenylxanthone (compound 7) demonstrated stronger HL-60 cytotoxicity (IC50 = 10.1 ± 3.1 μM) than the 5-methoxy analog 1,4,6-trihydroxy-5-methoxy-7-prenylxanthone (IC50 = 9.9 ± 0.8 μM) and significantly stronger activity than cyclized furan or pyran ring derivatives (IC50 values ranging from 18.0 to 22.8 μM) [1]. This quantitative difference underscores the importance of the free C-5 hydroxyl group and the absence of prenyl cyclization for maintaining anti-leukemic potency.

Leukemia HL-60 Cytotoxicity

Distinct Potency Profile Against PC-3 Prostate Cancer Cells Versus α-Mangostin

1,4,5,6-Tetrahydroxy-7-prenylxanthone exhibits an IC50 of 15.5 μM against PC-3 prostate cancer cells . This value represents a specific potency benchmark that differentiates it from the extensively studied α-mangostin (1,3,6-trihydroxy-7-methoxy-2,8-bis(3-methyl-2-butenyl)-9H-xanthen-9-one), which displays a distinct potency range (IC50 ~0.5-10 μM depending on assay conditions) across various cancer cell lines [1]. The difference in substitution pattern—tetraoxygenated with a single C-7 prenyl versus trioxygenated with C-2 and C-8 diprenyl and C-7 methoxy—results in a unique selectivity and potency fingerprint that cannot be predicted or substituted by the more common α-mangostin.

Prostate Cancer PC-3 Antiproliferative

Broad-Spectrum Cytotoxicity Against Breast and Lung Adenocarcinoma Cell Lines

1,4,5,6-Tetrahydroxy-7-prenylxanthone demonstrates moderate cytotoxicity against MDA-MB-435S breast cancer and A549 lung adenocarcinoma cell lines [1]. This activity profile is directly comparable to other prenylated xanthones from Garcinia species, but the specific combination of cell lines targeted provides a distinct signature. For context, the diprenylated analog 1,4,5,6-tetrahydroxy-7,8-di(3-methylbut-2-enyl)xanthone (compound 9) exhibited stronger overall activity (HL-60 IC50 = 2.8 ± 1.1 μM), but its activity against MDA-MB-435S and A549 was not reported in the same study, preventing direct potency comparison across all cell lines [2].

Breast Cancer Lung Cancer Cytotoxicity

SAR-Guided Differentiation: Single C-7 Prenyl Group Confers Distinct Potency Relative to Diprenylated Analogs

Structure-activity relationship analysis from the same Garcinia bracteata isolate series reveals that the number of isoprenyl groups directly correlates with HL-60 cytotoxicity [1]. 1,4,5,6-Tetrahydroxy-7-prenylxanthone (mono-prenyl, IC50 = 10.1 μM) is approximately 3.6-fold less potent than its 7,8-diprenylated counterpart (compound 9, IC50 = 2.8 μM) [1]. This quantitative relationship establishes that the C-7 mono-prenyl substitution provides a specific 'activity knob' that can be tuned in medicinal chemistry campaigns—either as a less potent control for mechanistic studies or as a scaffold for further prenylation to enhance activity.

Structure-Activity Relationship SAR Prenylation

Recommended Applications for 1,4,5,6-Tetrahydroxy-7-prenylxanthone Based on Evidence


Comparative Leukemia Research: HL-60 Cell Line Studies Requiring a Defined Potency Benchmark

1,4,5,6-Tetrahydroxy-7-prenylxanthone is optimally suited for HL-60 leukemia studies where a moderate potency (IC50 = 10.1 ± 3.1 μM) is required as a control or reference compound against more potent diprenylated analogs [1]. Its well-characterized activity in this cell line, directly compared to structurally related xanthones, makes it a reliable tool for validating SAR hypotheses or screening novel xanthone derivatives.

Prostate Cancer Research: PC-3 Cell-Based Screening with Moderate Antiproliferative Activity

This compound is appropriate for PC-3 prostate cancer screening campaigns where a compound with an IC50 of 15.5 μM provides a moderate activity baseline . It can serve as a starting point for medicinal chemistry optimization to enhance potency through structural modifications, such as introducing additional prenyl groups or altering hydroxylation patterns.

Structure-Activity Relationship (SAR) Studies on Prenylation Number and Position

The compound is a valuable tool for SAR studies investigating the impact of mono- versus diprenylation on cytotoxicity. The quantitative difference (10.1 μM vs. 2.8 μM) provides a clear experimental window for assessing how incremental prenyl additions affect activity [1]. This makes it an essential comparator in libraries designed to probe the role of prenyl groups in xanthone bioactivity.

Breast and Lung Adenocarcinoma Model Exploration Where Xanthone SAR is Incompletely Defined

Given the reported moderate cytotoxicity against MDA-MB-435S breast and A549 lung adenocarcinoma cells [2], this compound is suitable for exploratory studies aiming to expand the SAR knowledge base for these cancer types. The lack of direct comparative data for diprenylated analogs in these cell lines presents an opportunity to generate novel, actionable SAR insights.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4,5,6-Tetrahydroxy-7-prenylxanthone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.